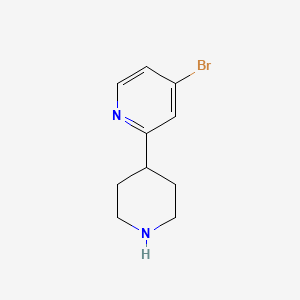

4-Bromo-2-(piperidin-4-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(piperidin-4-yl)pyridine is a heterocyclic compound that features a bromine atom at the 4-position and a piperidin-4-yl group at the 2-position of a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine typically involves the bromination of 2-(piperidin-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Yield substituted pyridine derivatives.

Oxidation Reactions: Produce piperidinones.

Coupling Reactions: Form biaryl compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 4-Bromo-2-(piperidin-4-yl)pyridine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses in vitro, which could be beneficial for treating inflammatory diseases.

2. Biological Activity

- Receptor-Ligand Interactions : Investigated for its potential as a ligand in receptor studies, influencing pathways related to inflammation and cancer. The piperidine moiety enhances the compound's ability to interact with biological membranes and proteins, facilitating its pharmacological effects .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, thereby altering metabolic pathways crucial for disease progression.

3. Organic Synthesis

- Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds. The bromine atom serves as a versatile leaving group for cross-coupling reactions to form C–C and C–N bonds, essential in synthesizing complex organic structures.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated its efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, leading to significant inhibition of cell growth and induction of apoptosis.

Case Study 2: Anti-inflammatory Properties

In vitro experiments revealed that this compound could significantly reduce the release of pro-inflammatory cytokines. Specifically, it was observed that at concentrations above 10 µM, there was a notable decrease in IL-1β release .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or modulator of certain enzymes or receptors. The piperidine ring often plays a crucial role in binding to the active site of the target, while the bromine atom can enhance binding affinity through halogen bonding .

Comparaison Avec Des Composés Similaires

4-Bromopyridine: Lacks the piperidin-4-yl group, making it less versatile in biological applications.

2-(Piperidin-4-yl)pyridine: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.

4-Chloro-2-(piperidin-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

Uniqueness: 4-Bromo-2-(piperidin-4-yl)pyridine is unique due to the presence of both the bromine atom and the piperidin-4-yl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .

Activité Biologique

4-Bromo-2-(piperidin-4-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a piperidine ring, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for its application in drug development, particularly for neurological disorders and cancer therapies.

The molecular formula of this compound is C11H13BrN2 with a molecular weight of 269.14 g/mol. The structural features allow for various chemical transformations, making it a versatile compound in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain kinases, which play vital roles in cellular signaling pathways. By binding to the ATP-binding sites of these kinases, it prevents their activation, thereby affecting the phosphorylation of target proteins.

- Receptor Modulation: It acts as a ligand in receptor binding studies, influencing receptor activity and cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines by interfering with critical signaling pathways such as MAPK and PI3K/Akt.

Case Study:

In experiments involving human cancer cell lines, the compound showed an IC50 value indicating effective cytotoxicity against certain types of cancer cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound is also being explored for its neuroprotective effects. The piperidine moiety enhances its capacity to interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders.

Dosage and Toxicity

The effects of this compound vary with dosage:

- Low Doses: At lower concentrations, it modulates enzyme activities without significant toxicity.

- High Doses: Increased dosages may lead to adverse effects; thus, careful dosage management is essential in therapeutic applications.

Metabolic Pathways

Metabolism of this compound primarily occurs via cytochrome P450 enzymes in the liver. This metabolic process can lead to the formation of reactive intermediates that may interact with cellular macromolecules, influencing its pharmacokinetics and overall biological activity.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-bromo-2-piperidin-4-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDHZQQOCYDAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.